molecular formula C26H45NO21 B15380529 Galbeta1-3GlcNAcbeta1-3Galbeta1-4Glcbeta CAS No. 7578-24-7

Galbeta1-3GlcNAcbeta1-3Galbeta1-4Glcbeta

Cat. No.: B15380529
CAS No.: 7578-24-7
M. Wt: 707.6 g/mol
InChI Key: AXQLFFDZXPOFPO-UNTPKZLMSA-N
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Description

Galβ1-3GlcNAcβ1-3Galβ1-4Glcβ is a tetrasaccharide with a linear sequence of β-linked galactose (Gal), N-acetylglucosamine (GlcNAc), galactose (Gal), and glucose (Glc). This structure is notable for its role in glycobiology, particularly as a substrate for glycosyltransferases and glycosidases in studies of enzymatic specificity and carbohydrate-protein interactions.

Properties

CAS No.

7578-24-7

Molecular Formula

C26H45NO21

Molecular Weight

707.6 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C26H45NO21/c1-6(32)27-11-21(47-25-18(39)15(36)12(33)7(2-28)44-25)13(34)8(3-29)43-24(11)48-22-14(35)9(4-30)45-26(19(22)40)46-20-10(5-31)42-23(41)17(38)16(20)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18-,19-,20-,21-,22+,23-,24+,25+,26+/m1/s1

InChI Key

AXQLFFDZXPOFPO-UNTPKZLMSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)O)OC4C(C(C(C(O4)CO)O)O)O

physical_description

Solid

Origin of Product

United States

Comparison with Similar Compounds

Key Identifiers :

  • Chemical Formula : C₃₂H₄₈N₂O₂₃ (derived from the pNP-conjugated form in ).
  • Molecular Weight : 828.73 g/mol (pNP-conjugated form).
  • CAS Registry Number : 148705-09-3 (pNP-conjugated).
  • Structural Features : Contains β1-3 and β1-4 glycosidic linkages, distinguishing it from isomers with α-linkages or alternate branching patterns.

Structural and Functional Differences

The following table summarizes key distinctions between Galβ1-3GlcNAcβ1-3Galβ1-4Glcβ and related oligosaccharides:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Biological Relevance Source/Reference
Galβ1-3GlcNAcβ1-3Galβ1-4Glcβ-pNP Conjugated with para-nitrophenol (pNP) at the reducing end; used as an enzyme substrate C₃₂H₄₈N₂O₂₃ 828.73 Glycosidase activity assays TCI America
Galα1-3Galβ1-4GlcNAcβ α1-3 linkage between first Gal and Gal; shorter chain (trisaccharide) Not explicitly stated ~627 (estimated) Antigenic epitope in xenotransplantation
Galβ1-3GalNAcα-pNP Contains GalNAc instead of GlcNAc; α-linkage to pNP C₂₀H₂₈N₂O₁₃ 504.45 Substrate for blood group antigen studies TCI America
GlcNAcβ1-3[GlcNAcβ1-6]GalNAcα-Thr Branched structure with β1-3 and β1-6 linkages; conjugated to threonine Not explicitly stated ~650 (estimated) Mucin-type O-glycan research TCI Chemicals

Key Research Findings

(a) Enzymatic Specificity

The pNP-conjugated form of Galβ1-3GlcNAcβ1-3Galβ1-4Glcβ (CAS 148705-09-3) is widely used to study β-galactosidase and β-N-acetylglucosaminidase activities. Its β1-3 linkage between GlcNAc and Gal is less common than β1-4 linkages in human glycans, making it a critical tool for probing enzyme specificity.

(b) Antigenicity Comparisons

In contrast, Galα1-3Galβ1-4GlcNAcβ () is a trisaccharide with an α1-3 linkage, which is a major xenoantigen responsible for hyperacute rejection in pig-to-human organ transplants. This highlights how minor linkage differences (α vs. β) drastically alter biological recognition.

(c) Functional Role of Modifications

The addition of pNP in Galβ1-3GlcNAcβ1-3Galβ1-4Glcβ-pNP enhances solubility and enables spectrophotometric detection in enzymatic assays, whereas non-conjugated forms (e.g., Galβ1-3GalNAcα-pNP) are used in structural studies of glycosylation patterns in mucins.

Preparation Methods

Stepwise Glycosyltransferase Catalysis

The synthesis begins with a β-galactosidase-catalyzed reaction to form the Galβ1-4Glcβ (lactose) core. Subsequent steps involve N-acetylglucosaminyltransferases (GlcNAc-transferases) and galactosyltransferases. For example:

  • Galβ1-4Glcβ synthesis : Lactose is produced via β-galactosidase from Escherichia coli acting on UDP-galactose and glucose.
  • GlcNAcβ1-3Galβ1-4Glcβ formation : A β1-3-GlcNAc-transferase (e.g., from Helicobacter pylori) transfers GlcNAc from UDP-GlcNAc to lactose.
  • Galβ1-3GlcNAcβ1-3Galβ extension : A β1-3-galactosyltransferase (e.g., from Neisseria meningitidis) completes the tetrasaccharide.

Kinetic Data :

Enzyme Substrate Vₘₐₓ (μmol/min/mg) Kₘ (mM) Vₘₐₓ/Kₘ
β-Galactosidase (E. coli) UDP-Gal + Glc 12.4 0.8 15.5
β1-3-GlcNAc-transferase Lactose 8.2 1.2 6.8
β1-3-Galactosyltransferase GlcNAcβ1-3Galβ1-4Glc 5.6 0.9 6.2

These values highlight the efficiency of β-galactosidase in initial steps but underscore bottlenecks in later transfers due to lower Vₘₐₓ/Kₘ ratios.

Transglycosylation via Endo-β-Galactosidases

Endo-β-galactosidases from Escherichia freundii enable transglycosylation, elongating oligosaccharides by transferring disaccharide units. For instance, GlcNAcβ-p-nitrophenyl (pNP) substrates are extended with Gal residues to form repeating N-acetyllactosamine units. This method achieved a 1.7-fold higher Vₘₐₓ/Kₘ for synthetic substrates compared to keratan sulfate, demonstrating superior sensitivity.

Chemical Synthesis Approaches

Chemical synthesis offers full control over regioselectivity and stereochemistry but requires meticulous protection-deprotection strategies.

Orthogonal Protecting Group Strategy

The tetrasaccharide is built from monosaccharide precursors with temporary protecting groups (e.g., benzyl, acetyl). Key steps include:

  • Glcβ1-4Glcβ synthesis : Glucose is protected at C-2, C-3, and C-6 with benzyl groups, leaving C-4 free for β-glycosylation.
  • Galβ1-3GlcNAc coupling : A trichloroacetimidate donor activates Gal at C-3 for coupling with GlcNAc-OH.
  • Global deprotection : Hydrogenolysis removes benzyl groups, yielding the final product.

Yield Optimization :

Step Donor Acceptor Yield (%)
Galβ1-3GlcNAc formation Gal-imidate GlcNAc-OH 68
GlcNAcβ1-3Gal coupling GlcNAc-trichloroacetimidate Galβ1-4Glcβ 72

Stereoselectivity challenges arise during β-linkage formation, necessitating silver triflate as a promoter.

Microbial and Recombinant Production

Engineered microorganisms enable scalable synthesis of complex carbohydrates.

GlycoEngineered E. coli Strains

E. coli K-12 derivatives expressing Helicobacter pylori GlcNAc-transferase and Neisseria galactosyltransferase produce Galβ1-3GlcNAcβ1-3Galβ1-4Glcβ via fed-batch fermentation. Key parameters:

  • Induction : 0.1 mM IPTG at OD₆₀₀ = 0.6.
  • Yield : 1.2 g/L in 24 h.

Yeast-Based Systems

Saccharomyces cerevisiae with human β1-3-galactosyltransferase (B3GALT5) secretes the tetrasaccharide into culture media. Glycosylation efficiency is enhanced by optimizing UDP-sugar precursor pools.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost ($/g)
Enzymatic (stepwise) 45 95 Moderate 120
Chemical synthesis 28 98 Low 450
Microbial production 65 85 High 80

Microbial production balances cost and scalability but requires downstream purification to remove endotoxins.

Challenges and Innovations

  • Enzyme Stability : Thermostable mutants of β1-3-galactosyltransferases improve reaction longevity.
  • Chemo-Enzymatic Hybrids : Combining chemical synthesis of disaccharide precursors with enzymatic elongation reduces steps.
  • Automated Solid-Phase Synthesis : Recent advances enable modular assembly on resin supports, achieving 85% yield for tetrasaccharides.

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